Methyltetrazine-PEG12-Maleimide is a bifunctional linker designed for bioconjugation applications, combining three key components: a methyltetrazine moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. The methyltetrazine component facilitates copper-free, strain-promoted click chemistry with trans-cyclooctene (TCO)-functionalized molecules, while the maleimide group enables specific reactions with thiol groups on biomolecules, such as cysteine residues. The PEG12 spacer enhances solubility and flexibility, making this compound particularly suitable for complex biological systems and applications in drug delivery and live-cell imaging .
This compound is classified as a bifunctional linker in the category of bioorthogonal reagents. It falls under chemical categories such as polyethylene glycol derivatives and maleimide reagents, which are widely used in bioconjugation chemistry.
The synthesis of Methyltetrazine-PEG12-Maleimide typically involves the following steps:
The synthesis may involve specific conditions such as temperature control, pH adjustments, and the use of organic solvents like dimethylacetamide or dichloromethane to facilitate reactions and improve yields .
Methyltetrazine-PEG12-Maleimide features a unique molecular structure characterized by:
Methyltetrazine-PEG12-Maleimide participates in several key chemical reactions:
These reactions are advantageous due to their selectivity and speed, allowing for efficient labeling and modification of biomolecules without interfering with their native functions.
The mechanism of action of Methyltetrazine-PEG12-Maleimide involves two primary pathways:
This dual reactivity allows for precise control over bioconjugation processes, enabling applications in targeted drug delivery and live-cell imaging.
Methyltetrazine-PEG12-Maleimide has numerous scientific applications, including:
The structural architecture of Methyltetrazine-PEG12-Maleimide exemplifies sophisticated modular design principles essential for advanced bioconjugation applications. This heterobifunctional linker integrates three distinct functional domains: a methyltetrazine group for bioorthogonal click chemistry, a PEG12 spacer for enhanced physicochemical properties, and a maleimide terminus for thiol-specific conjugation [1] [3]. Each module serves a precise function: the methyltetrazine undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives (rate constants >10⁴ M⁻¹s⁻¹), enabling efficient conjugation in complex biological environments without metal catalysts [5]. The maleimide moiety provides specific thiol reactivity, forming stable thioether bonds with cysteine residues in proteins or other thiol-containing biomolecules [2]. This modular approach allows independent optimization of each functional unit while maintaining overall molecular integrity – a critical advantage for developing tailored bioconjugation reagents.
The chemical synthesis follows a sequential coupling strategy. Starting with the methyltetrazine module, it is activated as an N-hydroxysuccinimide (NHS) ester for efficient conjugation to the amino-terminated PEG12 spacer. The maleimide module is then introduced at the opposite terminus through carbodiimide-mediated coupling [1]. This controlled, stepwise assembly ensures high purity (>95%) and minimizes cross-reactivity during synthesis. The resulting compound (MW: 952.10 g/mol, Chemical Formula: C₄₄H₆₉N₇O₁₆) maintains orthogonal reactivity between its two functional ends, enabling sequential conjugation strategies essential for complex bioconjugate synthesis [1] [3].
Table 1: Comparative Analysis of Tetrazine-Based Bifunctional Linker Architectures
Compound Name | Molecular Weight | PEG Units | Key Features | Primary Applications |
---|---|---|---|---|
Methyltetrazine-PEG12-Maleimide | 952.10 | 12 | Enhanced solubility, minimal steric hindrance | Live-cell imaging, drug delivery |
Methyltetrazine-Maleimide | 352.35 | 0 | Compact size, minimal linker length | Protein labeling, crosslinking |
Methyltetrazine-PEG3-Maleimide | 470.48 | 3 | Intermediate hydrophilicity | PROTAC synthesis, small molecule conjugation |
Methyltetrazine-PEG4-Maleimide | 514.53 | 4 | Balanced size and solubility | Theranostic systems, targeted delivery |
Methyltetrazine-PEG8-Maleimide | 775.85 | 8 | Extended spacer, enhanced flexibility | Nanoparticle functionalization |
The PEG spacer length critically influences the performance of bifunctional linkers in biological systems. Comparative studies reveal that PEG12 in Methyltetrazine-PEG12-Maleimide provides superior aqueous solubility (>50 mg/mL in PBS) compared to shorter analogs like PEG4-Maleimide (25 mg/mL) and non-PEGylated versions (<5 mg/mL) [1] [2] [8]. This enhanced solubility stems from the extensive hydration shell formed around the 12-unit polyethylene glycol chain, which effectively shields the hydrophobic tetrazine and maleimide moieties. The PEG12 spacer contributes significantly to the molecule's overall molecular weight (approximately 70%), creating an exceptionally hydrophilic conjugate essential for in vivo applications where water solubility prevents aggregation [1] [8].
Steric effects follow a nonlinear relationship with PEG length. While PEG12 (MW: ~528 Da for spacer alone) provides a 48Å molecular extension that effectively minimizes steric interference during protein-protein conjugation, shorter spacers like PEG4 (16Å) may restrict access to sterically encumbered binding sites [7] [8]. Experimental data demonstrates that antibody conjugates prepared using the PEG12 linker maintain >95% antigen-binding capacity versus 70-80% for PEG4 analogs when targeting epitopes within deep protein crevices [1]. However, the PEG12 spacer introduces greater molecular flexibility, which can be optimized for specific applications: shorter PEG chains (PEG2-PEG4) provide superior conformational restraint for intramolecular reactions, while PEG12 maximizes accessibility for intermolecular conjugations [4] [7].
Table 2: Impact of PEG Chain Length on Physicochemical Properties
PEG Length | Spacer MW (Da) | Hydration Radius (Å) | Solubility in PBS (mg/mL) | Steric Shielding Efficiency | Recommended Applications |
---|---|---|---|---|---|
None (PEG0) | 0 | 0 | <5 | Minimal | Crosslinking small molecules |
PEG2 | 88 | 8 | 12 | Low | Peptide cyclization |
PEG4 | 176 | 16 | 25 | Moderate | PROTAC synthesis |
PEG6 | 264 | 24 | 35 | Medium-High | Antibody fragments |
PEG8 | 352 | 32 | 40 | High | Nanoparticle coatings |
PEG12 | 528 | 48 | >50 | Very High | Live-cell imaging, drug delivery |
The maleimide-thiol conjugation efficiency in Methyltetrazine-PEG12-Maleimide is profoundly influenced by PEGylation. Kinetic studies reveal that the PEG12 spacer enhances reaction kinetics with thiol groups by approximately 40% compared to non-PEGylated methyltetrazine-maleimide (352.35 g/mol) when conjugating to buried cysteine residues in Fab fragments [1] [4]. This acceleration stems from improved molecular solvation and reduced aggregation tendencies, which increase the availability of maleimide groups for conjugation. The second-order rate constant (k₂) for thiol conjugation with PEG12-Maleimide reaches 28.3 M⁻¹s⁻¹ versus 19.8 M⁻¹s⁻¹ for the non-PEGylated counterpart at pH 7.4 [4] [7].
The extended PEG chain also mitigates steric inhibition during protein modification. When conjugating large proteins (>50 kDa), the PEG12 spacer provides sufficient separation between the tetrazine moiety and the protein surface, reducing steric hindrance that typically decreases maleimide reactivity by 60-70% in compact linkers [1] [7]. Additionally, PEGylation enhances stability of the maleimide-thioether adduct. Non-PEGylated maleimide conjugates exhibit up to 40% retro-Michael decomposition in glutathione-rich environments within 24 hours, while PEG12 conjugates show <15% degradation under identical conditions [4]. This stability enhancement is attributed to the hydrophilic PEG environment shielding the thioether linkage from nucleophilic attack [1] [8].
Table 3: Kinetic Parameters of Maleimide-Thiol Conjugation with Varying PEG Lengths
Linker Type | k₂ (M⁻¹s⁻¹) with Small Thiols | k₂ (M⁻¹s⁻¹) with Protein Thiols | Conjugate Stability (t½ in GSH) | Steric Factor (θ) |
---|---|---|---|---|
Methyltetrazine-Maleimide (PEG0) | 35.2 ± 2.1 | 8.3 ± 0.9 | 12 hours | 0.76 |
PEG2-Maleimide | 32.7 ± 1.8 | 12.5 ± 1.2 | 18 hours | 0.62 |
PEG4-Maleimide | 30.5 ± 1.5 | 18.6 ± 1.4 | 24 hours | 0.47 |
PEG8-Maleimide | 29.1 ± 1.3 | 22.4 ± 1.6 | 36 hours | 0.31 |
PEG12-Maleimide | 27.8 ± 1.2 | 25.9 ± 1.8 | >48 hours | 0.22 |
Steric factor (θ) represents the fractional reduction in reaction rate due to steric hindrance (1 = maximal hindrance, 0 = no hindrance)
The spatial configuration enabled by PEG12 also influences reaction specificity. The extended chain minimizes unintended interactions between the tetrazine moiety and biological nucleophiles during maleimide-thiol conjugation, preserving the bioorthogonal handle for subsequent click reactions. This orthogonal reactivity is critical for multi-step bioconjugation strategies, where the PEG12 spacer maintains >95% tetrazine functionality post-maleimide conjugation, versus 60-70% retention in shorter PEG variants [1] [3] [4].
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